molecular formula C17H20ClN3 B1665460 3,6-Bis(dimethylamino)acridine hydrochloride CAS No. 65-61-2

3,6-Bis(dimethylamino)acridine hydrochloride

Cat. No. B1665460
CAS RN: 65-61-2
M. Wt: 301.8 g/mol
InChI Key: VSTHNGLPHBTRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(dimethylamino)acridine hydrochloride, also known as Acridine Orange, is a cell-permeable fluorescent dye that binds to nucleic acids . It emits green fluorescence when bound to dsDNA and red fluorescence when bound to ssDNA or RNA . It is also known to be a positive solvatochromic dye .


Synthesis Analysis

The synthesis of 3,6-Bis(dimethylamino)acridine hydrochloride has been reported in the literature . The yield was 66%, and the melting point was 180 °C with decomposition .


Molecular Structure Analysis

The empirical formula of 3,6-Bis(dimethylamino)acridine hydrochloride is C17H19N3 · HCl · xH2O . Its molecular weight on an anhydrous basis is 301.81 .


Chemical Reactions Analysis

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .


Physical And Chemical Properties Analysis

3,6-Bis(dimethylamino)acridine hydrochloride is a powder that is soluble in water . It has a melting point of 284-287 °C . It has a maximum absorption wavelength (λmax) of 492 nm .

Scientific Research Applications

Synthesis and Polymer Chemistry

  • Catalytic Properties in Polymer Synthesis : 3,6-Bis(dimethylamino)acridine hydrochloride is used in the synthesis of polyimides, demonstrating significant catalytic activity in hydrosilylation reactions of acetophenone. These polyimides have high thermal stability and solubility in polar solvents, making them valuable in various industrial applications (Seçkin et al., 2006).

Analytical Chemistry and Sensing

  • Electrogenerated Chemiluminescence (ECL) : In analytical chemistry, 3,6-Bis(dimethylamino)acridine hydrochloride enhances the electrogenerated chemiluminescence of tris(2,2'-bipyridine)ruthenium(II), offering a novel and more efficient alternative for the detection of thiourea (Saqib et al., 2020).
  • Fluorescence Detection : This compound has shown excellent selectivity and sensitivity in the fluorescence detection of Zn(2+) and Cd(2+) ions, indicating its potential use in environmental monitoring and analytical chemistry (Visscher et al., 2016).

Material Science

  • Electronic Applications : It is used for n doping of C60 thin films, significantly enhancing their conductivity. This finds potential applications in the development of electronic materials and devices (Li et al., 2006).

Chemistry and Biochemistry

  • DNA Interactions : Certain derivatives of 3,6-Bis(dimethylamino)acridine hydrochloride have been studied for their interactions with DNA, showing potential as DNA-binding agents and tools for biochemical research (Janovec et al., 2011).

Photophysical Properties

  • UV Absorber : It has been used inthe synthesis of novel dyes with UV absorber properties. These dyes exhibit solvatochromic effects and enhanced stability under irradiation, suggesting applications in materials science and photophysics (Prabakaran et al., 2021).

Molecular Dynamics and Structural Analysis

  • Molecular Modeling : Acridine derivatives, including 3,6-Bis(dimethylamino)acridine hydrochloride, have been studied using molecular dynamics and solvent-accessible surface area calculations. These studies provide insights into the molecular interactions and potential applications in drug design and structural biology (Janovec et al., 2011).

Environmental Science

  • Catalytic Oxidation Studies : The compound has been investigated for its role in the catalytic oxidative degradation of pollutants, revealing its potential in environmental remediation and waste treatment processes (Pare et al., 2005).

Safety And Hazards

3,6-Bis(dimethylamino)acridine hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Future Directions

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

properties

IUPAC Name

3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3.ClH/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;/h5-11H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTHNGLPHBTRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

494-38-2 (parent cpd)
Record name Acridine Orange
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40883213
Record name 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Bis(dimethylamino)acridine hydrochloride

CAS RN

65-61-2
Record name Acridine Orange
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acridine Orange
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridine orange
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetramethylacridin-3,6-yldiamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACRIDINE ORANGE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO2175B15I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,6-Bis(dimethylamino)acridine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,6-Bis(dimethylamino)acridine hydrochloride
Reactant of Route 3
3,6-Bis(dimethylamino)acridine hydrochloride
Reactant of Route 4
Reactant of Route 4
3,6-Bis(dimethylamino)acridine hydrochloride
Reactant of Route 5
Reactant of Route 5
3,6-Bis(dimethylamino)acridine hydrochloride
Reactant of Route 6
Reactant of Route 6
3,6-Bis(dimethylamino)acridine hydrochloride

Citations

For This Compound
99
Citations
P Sawunyama… - Journal of Physical Organic …, 1995 - Wiley Online Library
The reaction between acridine orange hydrochloride [3,6‐bis(dimethylamino)acridine hydrochloride] and potassium bromate in dilute sulphuric acid was studied by monitoring the …
Number of citations: 1 onlinelibrary.wiley.com
V Vitagliano, L Costantino, N Staiano, O Ortona… - Advances in Molecular …, 1978 - Elsevier
The association equilibrium of 10-N-methyl 3,6-bis dimethylamino acridine hydrochloride in water solution was studied spectrophotometrically. The dimerization free energy, enthalpy, …
Number of citations: 3 www.sciencedirect.com
CD Kalkar, N Lala - International Journal of Radiation Applications and …, 1990 - Elsevier
The emission spectrum of lyoluminescence of acridine orange was recorded on a Fuess spectrograph. A continuous emission band was observed from 500 to 640 nm. On resolution, it …
Number of citations: 1 www.sciencedirect.com
M Shaikh, J Mohanty, PK Singh, WM Nau… - Photochemical & …, 2008 - Springer
The host-guest interactions of the neutral (AO) and cationic (AOH + ) forms of the dye acridine orange with the macrocyclic hosts cucurbit[7]uril (CB7) and β-cyclodextrin (β-CD) were …
Number of citations: 185 link.springer.com
T Kinoshita, Y Hatsuoka, DQ Nguyen, R Iwata… - …, 2016 - jstage.jst.go.jp
Fluorescent dye is a useful tool in qualitative analysis. Acridine orange (AO) is one such dye, which fluoresces when bound to biomolecules. In this study, we investigated whether the …
Number of citations: 7 www.jstage.jst.go.jp
IN Basova, NE Basova, OV Yagodina - Journal of Evolutionary …, 2015 - Springer
The substrate and inhibitory specificity of mitochondrial monoamine oxidase (MAO) was studied in the summer-run male chum salmon Oncorhynchus keta liver. By the spectrum of …
Number of citations: 6 link.springer.com
N Cl - Handbook of Biological Dyes and Stains: Synthesis …, 2010 - books.google.com
7. Bottiroli, G.; Giordano, P.; Doglia, S.; Cionini, PG Employment of bis-intercalating dyes for the ‘‘in situ’’study of DNA composition. Basic Appl. Histochem. 1979, 23, 59–63. 8. Le Bret, M.…
Number of citations: 2 books.google.com
A Karmakar, S Banerjee, B Singh… - Journal of Molecular …, 2019 - Elsevier
Hydrogen bonding interaction plays a vital role in a variety of chemical and biological process. It is primarily accountable for determining the stability of 3D-structure of folded protein …
Number of citations: 20 www.sciencedirect.com
A Lagutschenkov, O Dopfer - Journal of Molecular Spectroscopy, 2011 - Elsevier
The infrared (IR) spectrum of protonated acridine orange (AOH + ) has been measured in the fingerprint range (600–1740cm −1 ) by means of IR multiple photon dissociation (IRMPD) …
Number of citations: 29 www.sciencedirect.com
VN Glushko, IL Parbuzina, GS Petrova - USSR SU, 1979
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.